molecular formula C22H23ClN2OS B331844 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B331844
M. Wt: 398.9 g/mol
InChI Key: BDWLLSUHASYBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chloro and methyl group, and a piperazine moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, which is then functionalized with chloro and methyl groups. The piperazine moiety is introduced through nucleophilic substitution reactions, followed by the attachment of the dimethylphenyl group. The final step involves the formation of the methanone linkage under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the attainment of the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and piperazine moieties, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-CHLORO-6-METHYL-1-BENZOTHIOPHENE-2-CARBONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE: Unique due to its specific substitution pattern and structural features.

    Other Benzothiophenes: Compounds with similar core structures but different substituents, such as 3-chloro-6-methylbenzothiophene.

    Piperazine Derivatives: Compounds with piperazine moieties attached to different aromatic systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H23ClN2OS

Molecular Weight

398.9 g/mol

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23ClN2OS/c1-14-7-8-17-19(13-14)27-21(20(17)23)22(26)25-11-9-24(10-12-25)18-6-4-5-15(2)16(18)3/h4-8,13H,9-12H2,1-3H3

InChI Key

BDWLLSUHASYBQV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)Cl

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)Cl

Origin of Product

United States

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